Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

Catalog No.
S750458
CAS No.
1719-83-1
M.F
C12H8O6
M. Wt
248.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Di...

CAS Number

1719-83-1

Product Name

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

IUPAC Name

4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H

InChI Key

XLOGCGOPKPCECW-UHFFFAOYSA-N

SMILES

C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O

Canonical SMILES

C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O

Organic Synthesis and Material Chemistry:

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (Bicyclooctenetetracarboxylic dianhydride, COeDA) is a valuable building block in organic synthesis due to its unique structure. It combines a rigid bicyclooctene core with four carboxylic acid groups, two of which are further converted into anhydride functional groups. This combination offers several advantages:

  • Rigidity: The bicyclooctene core provides rigidity to the molecule, which can be beneficial for controlling the orientation of functional groups in newly formed molecules. [Source: ]
  • Reactivity: The anhydride functionalities are highly reactive and can readily undergo reactions with various nucleophiles, allowing for the creation of diverse new molecules. [Source: ]
  • Derivatization: Both the carboxylic acid and alkene functionalities within COeDA can be further modified through various reactions like acylation, amidation, and olefin metathesis, leading to a vast library of new compounds. [Source: ]

These properties make COeDA a versatile platform for synthesizing various functional materials, including:

  • Metal-Organic Frameworks (MOFs): COeDA can be used as a ligand for metal ions, leading to the formation of highly porous MOFs with potential applications in gas adsorption, catalysis, and separation processes. [Source: ]
  • Polyimides: COeDA can be used as a starting material for the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability and mechanical properties. [Source: ]

Medicinal Chemistry and Drug Discovery:

Recent studies have explored the potential of COeDA for applications in medicinal chemistry and drug discovery. COeDA derivatives have been shown to exhibit promising biological activities, including:

  • Antiviral Activity: A COeDA-based inhibitor demonstrated effectiveness against the SARS-CoV-2 main protease, a key enzyme in the viral replication cycle. [Source: ]

CO2 Capture and Utilization:

COeDA has also been investigated for its potential role in capturing and utilizing carbon dioxide (CO2). COeDA-based metal complexes can act as catalysts for the reaction between CO2 and epoxides, leading to the formation of valuable organic compounds while simultaneously capturing CO2 from the atmosphere. [Source: ]

Molecular Structure Analysis

The key feature of COeDA's structure is the bicyclooctene core, which consists of eight carbon atoms arranged in two fused rings. Attached to this core are four carboxylic acid anhydride groups, one on each carbon except for the double bond (C=C) []. This structure provides rigidity and functionality to the molecule [].


Chemical Reactions Analysis

COeDA can undergo various chemical reactions due to the presence of the anhydride groups. These groups can react with amines to form succinimides []. The double bond (C=C) can participate in reactions like electrophilic substitution and olefin metathesis [].

One important reaction of COeDA is its use as a ligand in the synthesis of metal-organic cages (MOCs) []. MOCs are porous materials with potential applications in gas storage and catalysis [].

Here's an example of a simplified chemical equation for the formation of a COeDA-based MOC ligand []:

COeDA + 6 MCl2 → (COeDA)(MCl2)3 (where M is a metal ion) []


Physical And Chemical Properties Analysis

  • Melting point: 240-242 °C []
  • Color: white []
  • Solubility: soluble in some organic solvents like dichloromethane and dimethylformamide []

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1719-83-1

Dates

Modify: 2023-08-15

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